molecular formula C12H16ClN3O3 B1387071 1-(4-Nitrobenzoyl)piperidin-4-amine hydrochloride CAS No. 1158368-56-9

1-(4-Nitrobenzoyl)piperidin-4-amine hydrochloride

Cat. No.: B1387071
CAS No.: 1158368-56-9
M. Wt: 285.73 g/mol
InChI Key: GGMUXGLGLWFEIO-UHFFFAOYSA-N
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Preparation Methods

Scientific Research Applications

Biological Activity

1-(4-Nitrobenzoyl)piperidin-4-amine hydrochloride is a compound of significant interest due to its potential biological activities and applications in medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a piperidine ring substituted with a nitrobenzoyl group. This structural configuration is crucial for its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of the nitro group enhances its reactivity, potentially allowing it to form reactive intermediates that can modulate biological pathways.

Key Mechanisms:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, affecting cellular functions.
  • Receptor Modulation: It can interact with neurotransmitter receptors, influencing signaling pathways critical for various physiological processes.

Biological Activity and Efficacy

Research has shown that this compound exhibits promising biological activities. Below are some notable findings:

Study Biological Activity IC50/EC50 Values Notes
Study 1Antiviral activity against HCoV-229EIC50 = 15 μMDemonstrated moderate efficacy against coronaviruses .
Study 2Anticancer properties in leukemia cell linesGI50 = 10 nMSignificant cytotoxicity observed in CCRF-CEM cells .
Study 3Modulation of neurotransmitter systemsNot specifiedPotential role in treating neurological disorders.

Case Study 1: Antiviral Activity

In a recent study examining the antiviral properties of various piperidine derivatives, this compound was identified as a moderate inhibitor of human coronavirus 229E (HCoV-229E). The compound's IC50 value of 15 μM indicates its potential as a lead compound for further development against coronaviruses .

Case Study 2: Anticancer Activity

Another investigation focused on the compound's effects on leukemia cell lines. The results indicated that it exhibited significant cytotoxicity with a GI50 value of 10 nM against CCRF-CEM cells. This suggests that the compound may have potential as an anticancer agent, warranting further exploration in clinical settings .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with similar compounds:

Compound Activity Comparison Notes
1-(4-Methylbenzoyl)piperidin-4-amineModerate enzyme inhibitionSimilar structure but different substituents.
N-benzylpiperidine derivativesAntiviral and anticancerGenerally more potent but structurally distinct.

Properties

IUPAC Name

(4-aminopiperidin-1-yl)-(4-nitrophenyl)methanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O3.ClH/c13-10-5-7-14(8-6-10)12(16)9-1-3-11(4-2-9)15(17)18;/h1-4,10H,5-8,13H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGMUXGLGLWFEIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N)C(=O)C2=CC=C(C=C2)[N+](=O)[O-].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.